molecular formula C16H15N B12544731 N,N-Dimethylanthracen-9-amine CAS No. 150016-45-8

N,N-Dimethylanthracen-9-amine

Cat. No.: B12544731
CAS No.: 150016-45-8
M. Wt: 221.30 g/mol
InChI Key: LHAVPFJNFOFNBG-UHFFFAOYSA-N
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Description

Chemical Identifier: N,N-Dimethylanthracen-9-amine is an organic compound with the molecular formula C 16 H 15 N and a molecular weight of 221.30 g/mol . Its CAS Number is 150016-45-8 . Research Significance: As a derivative of anthracene, this compound serves as a valuable synthetic building block. Anthracene derivatives are significant in the development of dyes and pigments, pharmaceuticals, and light-emitting devices due to their unique electronic properties . The compound's structure, featuring an amine functional group on the anthracene ring system, makes it a potential intermediate for creating more complex molecules for various research applications. Related Compounds: Structurally similar compounds, such as the tricyclic pharmaceutical agent Melitracen (which features a dihydroanthracene core with a dimethylaminopropylidene side chain), demonstrate the broader research interest in alkylamino-substituted anthracene derivatives, particularly in the field of nervous system research . Intended Use & Handling: this compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate personal protective equipment. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150016-45-8

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

N,N-dimethylanthracen-9-amine

InChI

InChI=1S/C16H15N/c1-17(2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,1-2H3

InChI Key

LHAVPFJNFOFNBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies

Mechanistic Investigations of N,N-Dimethylanthracen-9-amine Formation Pathways

The formation of this compound can be achieved through several synthetic routes, with nucleophilic substitution and palladium-catalyzed amination being the most prominent. Understanding the mechanisms of these pathways is essential for optimizing reaction conditions to achieve high yields and purity.

Nucleophilic Substitution Routes and Optimization for Research Purity

Direct nucleophilic substitution reactions on a pre-functionalized anthracene (B1667546) core represent a fundamental approach to the synthesis of this compound. This typically involves the reaction of a 9-haloanthracene, such as 9-bromoanthracene, with dimethylamine. The mechanism proceeds through a nucleophilic aromatic substitution (SNAAr) pathway. The highly conjugated π-system of the anthracene core can stabilize the intermediate Meisenheimer complex, facilitating the substitution process.

Optimization of this route for obtaining high-purity this compound for research purposes involves careful control of reaction parameters. Key considerations include the choice of solvent, temperature, and the nature of the leaving group. Polar aprotic solvents are often employed to enhance the nucleophilicity of dimethylamine. The reaction temperature is a critical parameter that needs to be balanced to ensure a reasonable reaction rate without promoting side reactions, such as elimination or decomposition. The purity of the final product can be significantly improved through techniques like column chromatography and recrystallization. A patented method describes the synthesis of N,N-dimethylamine compounds from halogenated hydrocarbons and N,N-dimethylformamide (DMF) in a closed system under pressure at temperatures between 150 and 190 °C, which can offer high selectivity and yield google.com.

ParameterConditionEffect on Purity
Solvent Polar aprotic (e.g., DMF, DMSO)Enhances nucleophilicity of dimethylamine, potentially increasing reaction rate and minimizing side products.
Temperature Optimized for specific reactantsControls the rate of reaction versus side reactions. Too high a temperature can lead to decomposition.
Leaving Group I > Br > ClA better leaving group can allow for milder reaction conditions, reducing the likelihood of side reactions.
Purification Chromatography, RecrystallizationEssential for removing unreacted starting materials and byproducts to achieve research-grade purity.

Exploration of Catalyst Systems for Selective Amination of Anthracene Core

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the selective formation of C-N bonds, including the synthesis of this compound. This approach offers milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution methods.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide (e.g., 9-bromoanthracene) to a Pd(0) complex, followed by coordination of the amine (dimethylamine) and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is critical for achieving high catalytic activity and selectivity.

Recent research has focused on the development of more efficient and robust catalyst systems. For instance, detailed mechanistic investigations into low-loading palladium-catalyzed mono-amination reactions have highlighted the importance of using excess heterogeneous base, such as K3PO4, to minimize catalyst deactivation and impurity formation le.ac.uk. The selection of the phosphine ligand is also crucial, with bulky, electron-rich ligands often providing the best results by promoting the reductive elimination step and stabilizing the active catalytic species. A comparative study of inter- and intramolecular C-H aminations provides insights into the mechanistic details that can influence catalyst design for selective amination scispace.com.

Catalyst System ComponentRole in Selective Amination
Palladium Precursor Source of the active Pd(0) catalyst.
Ligand (e.g., phosphine-based) Stabilizes the palladium center, influences reactivity and selectivity.
Base Facilitates the deprotonation of the amine and regeneration of the catalyst.

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives are driven by the desire to fine-tune their photophysical and electronic properties for specific applications. This is typically achieved by modifying the anthracene core or by introducing various functional groups.

Strategies for Anthracene Core Functionalization

Functionalization of the anthracene core can be achieved through various synthetic strategies, allowing for the introduction of a wide range of substituents. Electrophilic aromatic substitution reactions can be used to introduce functional groups at various positions on the anthracene ring, although regioselectivity can be a challenge. More controlled functionalization can be achieved by using pre-functionalized anthracene precursors. For example, bromination of anthracene can provide access to various bromoanthracenes, which can then be further functionalized through cross-coupling reactions nih.gov. Transition metal-catalyzed reactions, such as cobalt-catalyzed cyclotrimerization reactions, offer efficient routes to halogenated anthracene derivatives that are otherwise difficult to obtain frontiersin.org.

Introduction of Auxiliary Donor/Acceptor Groups for Tunable Electronic Properties

A key strategy for tuning the electronic properties of this compound derivatives is the introduction of auxiliary electron-donating or electron-withdrawing groups. This creates donor-acceptor (D-A) systems that can exhibit intramolecular charge transfer (ICT) characteristics, leading to desirable photophysical properties such as solvatochromism and large Stokes shifts.

For instance, attaching electron-accepting moieties to the anthracene core can lower the energy of the lowest unoccupied molecular orbital (LUMO), while the N,N-dimethylamino group acts as a strong electron donor, raising the highest occupied molecular orbital (HOMO) energy. This strategic placement of donor and acceptor groups allows for precise control over the energy gap and, consequently, the absorption and emission wavelengths of the molecule washington.edubham.ac.uknih.gov. The synthesis of such derivatives often involves multi-step reaction sequences, utilizing cross-coupling reactions to connect the donor and acceptor fragments to the anthracene scaffold researchgate.net.

Donor/Acceptor GroupEffect on Electronic Properties
Electron-Donating Groups (e.g., -OCH3, -NR2) Increase HOMO energy level, can lead to red-shifted absorption and emission.
Electron-Withdrawing Groups (e.g., -CN, -NO2) Decrease LUMO energy level, can lead to red-shifted absorption and emission and enhanced ICT.

Stereoselective Synthesis of Chiral Derivatives (if applicable)

While the parent this compound is achiral, the synthesis of chiral derivatives is a potential area of interest for applications in chiroptical materials and asymmetric catalysis. The stereoselective synthesis of such derivatives would require the introduction of a chiral center, either on the anthracene core or on a substituent.

Although specific examples of the stereoselective synthesis of chiral this compound derivatives are not extensively reported, general strategies for the synthesis of chiral anthracene derivatives can be considered. These include the use of chiral auxiliaries or chiral catalysts in reactions such as Diels-Alder cycloadditions involving the anthracene core researchgate.netacs.org. The development of enantioselective Diels-Alder reactions of anthracene using chiral tritylium catalysis demonstrates a potential route to chiral anthracene scaffolds nih.gov. These chiral building blocks could then be further elaborated to introduce the N,N-dimethylamino group. The synthesis of chiral derivatives remains a challenging but potentially rewarding area for future research.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide range of organic compounds, including this compound. Traditional methods for synthesizing this and similar aromatic amines often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant environmental concerns. In contrast, green chemistry approaches aim to mitigate these issues by focusing on the use of renewable resources, safer solvents, efficient catalysis, and waste minimization. rsc.org

One of the most promising green strategies involves the use of highly efficient and reusable catalysts. For instance, heterogeneous nano-catalysts have been developed for the N-methylation of various amines, offering a more sustainable alternative to traditional methylating agents like methyl iodide or dimethyl sulfate, which are toxic and generate substantial waste. chemrxiv.orgrsc.org Graphene-encapsulated Ni/NiO nanoalloy catalysts, for example, have demonstrated high selectivity and activity for the N,N-dimethylation of a broad range of amines under mild, industrially viable conditions. chemrxiv.orgrsc.org Such catalysts can often be recovered magnetically and reused multiple times without a significant loss in performance, which is a major advantage for industrial applications. chemrxiv.orgrsc.org

The choice of solvent is another critical aspect of green synthesis. Many conventional amination and methylation reactions employ solvents like N,N-dimethylformamide (DMF) and dichloromethane, which are now recognized as problematic due to their toxicity. rsc.orgnih.gov Research into greener alternatives has identified bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF) and the use of aqueous media as viable replacements. nih.govnih.gov Biphasic systems, for instance using 2-MeTHF and water, have been successfully applied in palladium-catalyzed C-N bond formations, demonstrating a scalable and more environmentally benign process. nih.gov

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig coupling, represent a powerful tool for forming the crucial C-N bond in this compound, potentially starting from 9-bromoanthracene and dimethylamine. The green evolution of this methodology involves using recyclable aqueous micellar media, which can significantly reduce the required palladium catalyst loadings to parts-per-million (ppm) levels. nih.gov These aqueous systems, often employing surfactants, not only replace egregious organic solvents but also facilitate catalyst recycling. nih.gov

These green approaches collectively contribute to a more sustainable synthesis of this compound by reducing waste, avoiding hazardous materials, and improving energy efficiency. The adoption of such methodologies is crucial for the fine chemical and pharmaceutical industries to align with global sustainability goals. rsc.org

Comparison of Synthetic Approaches

The table below summarizes the key differences between traditional and green chemistry approaches for the synthesis of aromatic amines like this compound.

FeatureTraditional SynthesisGreen Chemistry Approach
Methylating Agent Dimethyl sulfate, Methyl iodide (toxic, stoichiometric)C1 sources (e.g., aldehydes) with H₂ (catalytic)
Catalyst Often not used or uses stoichiometric reagentsReusable heterogeneous catalysts (e.g., Ni/NiO@C), Low-loading Pd catalysts nih.govchemrxiv.org
Solvent Dichloromethane, DMF (toxic, problematic) rsc.orgBio-based solvents (e.g., 2-MeTHF), Aqueous media nih.govnih.gov
Reaction Conditions Often harsh temperatures and pressuresMilder, more energy-efficient conditions chemrxiv.org
Waste Generation High (due to stoichiometric reagents and solvent use)Low (high atom economy, catalyst/solvent recycling) nih.govchemrxiv.org
Overall Efficiency Lower Process Mass Intensity (PMI) is a goalHigher Reaction Mass Efficiency (RME) and lower PMI whiterose.ac.uk

Research Findings on Green Catalytic N-Methylation

Recent studies have demonstrated the efficacy of novel catalytic systems for N-methylation, a key step in synthesizing this compound. These findings underscore the potential for creating more sustainable industrial processes.

Catalyst SystemSubstrate ScopeKey AdvantagesYieldsRecyclability
Ni/NiO@C Nanoalloy chemrxiv.orgrsc.orgWide range of primary and secondary aminesEnvironmentally friendly, low-cost, reusable, high selectivity>95% for many substrates rsc.orgUp to 10 times with no loss of activity chemrxiv.orgrsc.org
Palladium Nanoparticles in Water nih.govAryl/heteroaryl (pseudo)halides with aminesppm-level catalyst loading, recyclable aqueous media, avoids organic solventsHigh yields reported for various C-N couplingsFeasible with surfactant-based systems nih.gov

Elucidation of Photophysical Phenomena and Excited State Dynamics

Fundamental Principles of Fluorescence in Anthracene-Amine Systems

The fluorescence of anthracene-amine systems, including N,N-Dimethylanthracen-9-amine, is a multifaceted process influenced by the formation of intramolecular charge transfer states. These states arise from the photoinduced transfer of an electron from the amine donor to the anthracene (B1667546) acceptor, resulting in a highly polar excited state.

Upon absorption of a photon, this compound is promoted to a locally excited (LE) state, which retains a geometry similar to the ground state. From this LE state, an intramolecular charge transfer can occur, leading to the formation of an ICT state. rsc.org This process involves the transfer of electron density from the nitrogen atom of the dimethylamino group to the π-system of the anthracene core. The efficiency of ICT state formation is dependent on the electronic coupling between the donor and acceptor groups. In many amine-containing chromophores, the formation of an ICT state is a key step that precedes further excited-state relaxation pathways. mdpi.com

The mechanism of ICT state formation can be described by the following sequence:

Photoexcitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (S₁), initially in a locally excited (LE) configuration.

Charge Transfer: In the excited state, the lower ionization potential of the amine group and the electron affinity of the anthracene moiety facilitate the transfer of an electron from the lone pair of the nitrogen atom to the π* orbital of the anthracene ring. This results in a significant redistribution of electron density and the formation of a highly polar ICT state.

The formation of the ICT state is a critical determinant of the subsequent photophysical events, including fluorescence and non-radiative decay.

The highly polar nature of the ICT state in this compound leads to strong interactions with surrounding solvent molecules, a phenomenon known as solvatochromism. This is manifested as a pronounced shift in the absorption and fluorescence spectra with changes in solvent polarity. nih.gov In polar solvents, the ICT state is stabilized to a greater extent than the less polar ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission. nih.gov

The table below illustrates the solvatochromic behavior of a related compound, 9-aminoanthracene (B1202694), in different solvents, which provides insight into the expected behavior of this compound.

SolventAbsorption λmax (nm)Emission λmax (nm)
Methanol (MeOH)420510
Dimethyl Sulfoxide (DMSO)420-
Acetonitrile (CH₃CN)420-

Data for 9-aminoanthracene, a closely related precursor. acs.org

Twisted Intramolecular Charge Transfer (TICT) State Investigations

A further refinement of the ICT model is the twisted intramolecular charge transfer (TICT) model, which posits that the charge transfer is accompanied by a significant conformational change, namely the rotation of the donor group relative to the acceptor moiety. mdpi.com This twisting motion leads to a state with maximum charge separation and minimal overlap between the donor and acceptor orbitals. mdpi.com

The formation of a TICT state can be investigated using a variety of experimental techniques. Time-resolved fluorescence spectroscopy is a powerful tool to monitor the dynamics of the excited state. The presence of a TICT state is often inferred from dual fluorescence, where one band corresponds to the emission from the LE or planar ICT state and a second, red-shifted band corresponds to emission from the TICT state.

However, in many cases, the TICT state is non-emissive or "dark" due to the minimal orbital overlap between the donor and acceptor, which leads to a very small transition dipole moment for fluorescence. mdpi.com In such instances, the formation of the TICT state acts as an efficient non-radiative deactivation pathway, leading to fluorescence quenching. nsf.gov Experimental evidence for the formation of a dark TICT state can be obtained from:

Femtosecond transient absorption spectroscopy: This technique can directly observe the population and decay of the TICT state. nsf.gov

Fluorescence quantum yield measurements: A significant decrease in the fluorescence quantum yield in polar solvents is often indicative of the formation of a non-radiative TICT state. mdpi.com

For this compound, the kinetics of the charge transfer interaction have been studied, revealing that the formation of the charge-transfer complex is influenced by the rotational motion of the donor and acceptor groups. columbia.edu

Steric hindrance around the amino group can significantly impact the formation of the TICT state. osti.gov Bulky substituents on the anthracene ring or the amine group can hinder the rotational motion required to achieve the perpendicular geometry of the TICT state. rsc.org This can lead to a decrease in the efficiency of TICT formation and, consequently, an increase in the fluorescence quantum yield.

In the case of this compound, the dimethylamino group is relatively small, but its interaction with the peri-hydrogens of the anthracene ring can create some steric strain that influences the preferred ground-state and excited-state geometries. The balance between the electronic driving force for charge transfer and the steric barrier to twisting will determine the efficiency of TICT state formation. By comparing with structurally rigid analogues where the twisting is inhibited, the role of the TICT state can be more clearly elucidated. mdpi.com

The dynamics of TICT state formation are highly sensitive to the properties of the solvent, particularly its polarity and viscosity.

Solvent Polarity: An increase in solvent polarity stabilizes the highly polar TICT state more than the LE state, thereby lowering the energy barrier for the twisting process and increasing the rate of TICT formation. nih.gov This often leads to a decrease in the fluorescence quantum yield and lifetime in more polar solvents, as the non-radiative deactivation through the TICT state becomes more competitive. nih.gov

Solvent Viscosity: An increase in solvent viscosity impedes the large-amplitude rotational motion required for the formation of the TICT state. This can slow down the rate of TICT formation, allowing other deactivation pathways, such as fluorescence from the LE state, to compete more effectively. Consequently, an increase in fluorescence quantum yield is often observed in more viscous solvents.

The interplay of solvent polarity and viscosity provides a powerful means to probe and control the TICT dynamics in this compound and related molecules.

Advanced Spectroscopic Characterization of Excited States

To fully understand the behavior of this compound upon photoexcitation, a suite of advanced spectroscopic methods is employed. These techniques provide insights into the lifetimes of excited states, the identity of transient chemical species, and the ultrafast processes that occur immediately following light absorption.

Time-resolved fluorescence spectroscopy is a powerful technique for determining the lifetime of fluorescent excited states. For this compound, which exhibits dual fluorescence, this method can distinguish between the different emissive states. The fluorescence decay is often measured using time-correlated single-photon counting (TCSPC), which provides high-resolution data on the picosecond to nanosecond timescale.

Studies on this compound (also referred to as 9-DMA) have revealed that its fluorescence lifetime is highly dependent on the solvent environment. In nonpolar solvents, a single fluorescence lifetime is typically observed, corresponding to the decay of the locally excited (LE) state of the anthracene moiety. However, in polar solvents, the decay kinetics become more complex, often requiring a biexponential fit. This is indicative of two distinct emissive species: the initial LE state and a solvent-stabilized, red-shifted twisted intramolecular charge transfer (TICT) state. iitkgp.ac.in

The formation of the TICT state involves a twisting of the dimethylamino group relative to the anthracene ring, which is facilitated in polar solvents. This process leads to a significant charge separation in the excited state. The lifetime of the charge-transfer emission is sensitive to both solvent polarity and viscosity. For instance, in viscous solvents like ethylene (B1197577) glycol and glycerol, the fluorescence lifetimes of both the short-lived (LE) and long-lived (CT) species are observed to be higher. iitkgp.ac.in An increase in the viscosity of the medium, such as in aqueous sucrose (B13894) solutions, directly correlates with an increase in the lifetime of the long-lived component, attributed to the mechanical restriction of the twisting motion required for TICT state formation and non-radiative decay pathways. iitkgp.ac.in

Fluorescence Lifetimes (τ) and Quantum Yields (Φf) of this compound in Various Solvents
SolventPolarity (ET(30))τ1 (ns)τ2 (ns)Φf
Cyclohexane31.212.70-0.52
Dioxane36.012.50-0.48
Ethyl Acetate38.112.10-0.43
Tetrahydrofuran37.41.5012.400.41
Acetonitrile46.00.5010.500.17
Methanol55.50.256.200.14
Ethylene Glycol56.30.807.80-
Glycerol54.02.509.50-

Data adapted from a study on the dual fluorescence of 9-(N,N-Dimethylamino)anthracene. iitkgp.ac.in Note: τ1 and τ2 represent the lifetimes of the two components in a biexponential decay model, corresponding to the charge-transfer and locally excited states, respectively, in polar solvents.

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to detect and characterize transient species like excited states and radical ions. Upon excitation with a short laser pulse (pump), the sample is probed with a second, broad-spectrum light pulse at various delay times. The difference in absorption between the excited and ground state samples provides the transient absorption spectrum.

For this compound, TA spectroscopy can directly observe the evolution from the initially formed LE state to the CT state. While specific TA spectra for this compound are not widely published, studies on closely related anthracene derivatives provide a clear picture of the expected spectral features. rsc.orgnih.gov Typically, the TA spectrum would show:

Ground-State Bleach (GSB): A negative signal corresponding to the depletion of the ground state population at wavelengths where the molecule absorbs.

Excited-State Absorption (ESA): Positive signals due to the absorption of light by the excited molecules (both LE and CT states) to higher excited states. The LE and CT states would have distinct ESA bands.

Stimulated Emission (SE): A negative signal that overlaps with the fluorescence emission spectrum, which can sometimes complicate the interpretation of the ESA bands.

The kinetics of these signals reveal the dynamics of the excited states. For instance, one would expect to see the decay of the ESA band associated with the LE state coinciding with the rise of the ESA band corresponding to the CT state, providing a direct measurement of the charge transfer rate. rsc.org The subsequent decay of the CT state absorption would correspond to its lifetime. This technique is crucial for identifying non-emissive intermediates and understanding the complete relaxation pathway back to the ground state.

Pump-probe spectroscopy encompasses a range of techniques, including transient absorption, that are designed to measure events on ultrafast timescales (femtoseconds to picoseconds). These methods are essential for observing the very first events that occur after photoexcitation, such as internal conversion, vibrational relaxation (cooling), and solvent reorganization.

In the context of this compound, femtosecond pump-probe experiments would be ideal for tracking the structural dynamics associated with the formation of the TICT state. The initial excitation populates a Franck-Condon state, which then relaxes to the equilibrium LE state. In polar solvents, this is followed by the torsional motion of the dimethylamino group to form the CT state. These processes occur on the sub-picosecond to picosecond timescale.

By using a tunable probe pulse, specific vibrational modes involved in the twisting motion could potentially be monitored, offering a detailed picture of the structural evolution of the molecule as it transitions from the LE to the CT state. Furthermore, these techniques can elucidate the role of solvent molecules in stabilizing the charge-transfer state, a process known as solvation dynamics, which also occurs on an ultrafast timescale.

Photoinduced Electron Transfer (PET) Mechanisms in this compound Conjugates

This compound can act as an excellent electron donor in its excited state. When it is incorporated into a larger molecular system—a conjugate—with an electron acceptor moiety, photoinduced electron transfer (PET) can occur. The efficiency and mechanism of this process are governed by the distance and linkage between the donor and acceptor, their relative redox potentials, and the solvent medium.

A classic example of such conjugates are systems where an anthracene unit is covalently linked to a N,N-dimethylaniline moiety via a flexible polymethylene bridge, represented as (Anthracene)-(CH₂)n-(N,N-dimethylaniline). epa.gov In these molecules, upon selective excitation of the anthracene chromophore, an intramolecular electron transfer from the dimethylaniline donor to the excited anthracene acceptor can occur, forming a charge-separated state.

The dynamics of this PET process are highly dependent on the length of the -(CH₂)n- spacer.

Short Linkers (n=1, 2): With a short bridge, the donor and acceptor are held in close proximity. This proximity facilitates rapid electron transfer, leading to efficient quenching of the anthracene fluorescence. The resulting charge-separated state is a contact ion pair.

Longer Linkers (n=3 and higher): As the chain length increases, the flexibility allows for a wider range of donor-acceptor distances and orientations. While PET can still occur, the rate constant may decrease. In polar solvents, the flexible linker allows the molecule to adopt a sandwich-like conformation, which is optimal for forming an intramolecular exciplex (an excited-state complex) that precedes or is synonymous with the charge-separated state. epa.gov

The solvent plays a critical role in these conjugates. In nonpolar solvents, exciplex emission is often observed, which is a broad, structureless, and red-shifted fluorescence. In polar solvents, the exciplex is further stabilized and can dissociate into solvent-separated radical ions, a process that is often not emissive. Time-resolved spectroscopy is essential to confirm PET by observing the decay of the donor's excited state and the appearance of the characteristic absorption bands of the anthracene radical anion and the dimethylaniline radical cation. researchgate.netkyoto-u.ac.jp

Summary of PET Characteristics in (Anthracene)-(CH₂)n-(N,N-dimethylaniline) Conjugates
Linker Length (n)Dominant InteractionObserved Phenomenon (Solvent Dependent)Electron Transfer Rate
0Direct π-system overlapTICT State FormationUltrafast
1, 2Through-bond and through-spaceStrong fluorescence quenching; Exciplex formationVery Fast
3Through-space (folding)Exciplex formation in nonpolar solvents; Ion pair formation in polar solventsFast

This table conceptualizes the findings from studies on linked donor-acceptor systems involving anthracene and dimethylaniline moieties. epa.gov

Computational and Theoretical Chemistry of N,n Dimethylanthracen 9 Amine

Electronic Structure Elucidation using Density Functional Theory (DFT)

Density Functional Theory has proven to be a powerful tool for understanding the ground-state electronic properties of molecules like N,N-Dimethylanthracen-9-amine. By approximating the many-electron problem to one of electron density, DFT provides a balance between computational cost and accuracy.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the anthracene (B1667546) core, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be distributed over the π-system of the anthracene ring. The energy of these orbitals and their gap can be calculated using DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p). semanticscholar.orgalrasheedcol.edu.iq A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater ease of electronic excitation. irjweb.com

ParameterDescriptionSignificance in this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability; a higher energy suggests a stronger tendency to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability; a lower energy suggests a greater propensity to accept electrons.
ΔE (HOMO-LUMO Gap)ELUMO - EHOMORelates to the molecule's excitability and chemical stability. A smaller gap corresponds to easier excitation.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are spatially arranged within the molecule. For this compound, a higher electron density is expected around the nitrogen atom of the dimethylamino group due to its lone pair of electrons.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution from the perspective of an approaching electrophile. pku.edu.cn These maps are generated by calculating the electrostatic potential on the surface of the molecule. For this compound, the MEP map would likely show a region of negative potential (typically colored red or yellow) around the nitrogen atom, indicating a site susceptible to electrophilic attack. The anthracene ring system would exhibit a more neutral or slightly positive potential (blue or green), with the exact distribution influenced by the electron-donating effect of the amino group.

Excited State Calculations (TD-DFT and Beyond)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the properties of molecules in their electronically excited states. scirp.orgresearchgate.net It allows for the calculation of excitation energies, which are crucial for predicting absorption and emission spectra, and for characterizing the nature of different excited states.

Prediction of Absorption and Emission Spectra

TD-DFT can be employed to calculate the vertical excitation energies from the ground state to various singlet excited states. These energies correspond to the absorption of light and can be used to simulate the UV-Vis absorption spectrum of the molecule. scirp.org For this compound, the lowest energy absorption band is expected to correspond to a π→π* transition, involving the promotion of an electron from the HOMO to the LUMO.

The emission spectra can be predicted by first optimizing the geometry of the molecule in its first singlet excited state (S1) and then calculating the energy of the transition back to the ground state (S0). This compound is known to exhibit dual fluorescence, a phenomenon that TD-DFT can help to explain by identifying different emissive states.

Characterization of Singlet and Triplet States and Intersystem Crossing (ISC)

Beyond the bright singlet excited states, molecules can also possess triplet excited states, which are important in photochemistry and photophysics. TD-DFT can be used to calculate the energies of these triplet states. nih.gov The energy difference between the lowest singlet (S1) and lowest triplet (T1) excited states (the singlet-triplet gap, ΔES-T) is a critical parameter. A small ΔES-T can facilitate intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet to a triplet state. rsc.org Computational studies on related aromatic systems have shown that the presence of heavy atoms or specific orbital overlaps can enhance the rate of ISC. rsc.orgnih.gov For this compound, TD-DFT calculations can provide insights into the energies of relevant singlet and triplet states and help to assess the likelihood of ISC.

Excited State PropertyComputational MethodSignificance for this compound
Singlet Excitation Energies (Sn)TD-DFTPredicts absorption wavelengths and the nature of electronic transitions.
Triplet Excitation Energies (Tn)TD-DFTCharacterizes dark excited states and is crucial for understanding photochemistry.
Singlet-Triplet Energy Gap (ΔES-T)TD-DFTInfluences the probability of intersystem crossing (ISC).
Intersystem Crossing (ISC) RateAdvanced computational methodsQuantifies the efficiency of transitioning from a singlet to a triplet state.

Modeling of Twisted Intramolecular Charge Transfer (TICT) Conformations

The phenomenon of dual fluorescence in this compound is often attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the excited state, the dimethylamino group can rotate relative to the anthracene plane. This twisting leads to a state with significant charge separation, where the dimethylamino group becomes a more potent electron donor and the anthracene moiety acts as the acceptor.

Computational modeling is essential for understanding the TICT state. By calculating the potential energy surface of the first excited state as a function of the C-N bond rotation angle, a second, lower-energy minimum corresponding to the twisted TICT conformation can often be identified. These calculations can be performed using TD-DFT or more advanced multireference methods. The calculated properties of the TICT state, such as its energy, dipole moment, and geometry, can then be correlated with the experimentally observed long-wavelength, solvent-dependent emission band.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility. nih.gov For this compound, MD simulations can illuminate the dynamic nature of the molecule, particularly the rotational freedom of the dimethylamino group relative to the rigid anthracene core.

The key flexible bond in this compound is the C9-N single bond connecting the anthracene ring to the dimethylamino substituent. Rotation around this bond gives rise to different molecular conformations, which can have distinct energetic and photophysical properties. Computational studies, such as those using semiempirical AM1 calculations, have suggested the existence of at least two stable ground-state conformers. iitkgp.ac.in These conformers are differentiated by the torsional angle (θ) between the plane of the dimethylamino group and the plane of the anthracene ring.

Conformer I: Characterized by a nearly perpendicular arrangement where the dimethylamino group is twisted approximately 90° out of the anthracene plane. iitkgp.ac.in

Conformer II: Involves a less twisted conformation, with a calculated angle of about 69° in the ground state. iitkgp.ac.in

MD simulations can model the transitions between these and other potential conformers over time in a simulated environment (e.g., in a specific solvent). By tracking the trajectories of atoms, these simulations can map out the potential energy surface associated with the C9-N bond rotation, identify the most stable conformations, and calculate the energy barriers for interconversion. nih.govnih.gov This information is crucial for understanding how the molecule's shape influences its electronic structure and, consequently, its absorption and fluorescence properties.

Table 1: Calculated Conformational States of this compound in the Ground State (S₀)
ConformerCalculated Torsional Angle (θ)DescriptionAssociated Emission Type
I~90°Fully twisted conformation where the dimethylamino group is perpendicular to the anthracene ring.Normal Stokes-shifted fluorescence iitkgp.ac.in
II~69°Partially twisted conformation. This state is associated with charge-transfer character. iitkgp.ac.inLarge Stokes-shifted, charge-transfer type fluorescence iitkgp.ac.in

Quantitative Structure-Property Relationship (QSPR) Modeling of Photophysical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. mdpi.comnih.gov In the context of this compound and related fluorescent compounds, QSPR models can be developed to predict key photophysical parameters such as absorption maxima (λ_abs), emission maxima (λ_em), and fluorescence quantum yield (Φ_f).

The core principle of QSPR is that the molecular structure, encoded in numerical values called "molecular descriptors," dictates the molecule's properties. mdpi.com These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical (3D): Related to the 3D structure of the molecule, such as surface area and volume.

Quantum Chemical: Derived from quantum mechanics calculations, describing electronic properties like orbital energies (HOMO, LUMO), dipole moment, and charge distributions. rsc.org

Constitutional: Simple counts of atoms, bonds, rings, etc.

To build a QSPR model, a dataset of molecules with known experimental photophysical properties is assembled. Molecular descriptors are calculated for each molecule, and then statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to establish a predictive equation. nih.govrsc.org

For this compound, QSPR models could predict how substitutions on the anthracene ring would affect its fluorescence. For instance, a model could quantify the relationship between the electron-donating/withdrawing nature of a substituent and the resulting quantum yield. While specific QSPR models exclusively for this compound are not widely published, the principles are broadly applied to fluorescent dyes. rsc.org Descriptors related to electronic properties and atom-pair counts (e.g., C-N pairs) are often influential in models for predicting photochemical parameters. rsc.org

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSPR Modeling of this compound Photophysics
Descriptor ClassDescriptor ExamplePotential Property Correlation
Quantum ChemicalHOMO-LUMO Energy GapCorrelates with the energy of the lowest electronic transition, influencing λ_abs and λ_em.
Quantum ChemicalDipole MomentRelates to solvent interactions (solvatochromism) and charge-transfer character.
TopologicalTopological Polar Surface Area (TPSA)Can influence solubility and interactions with polar environments, affecting quantum yield.
Fragment-basedF01[C–N] (Frequency of C-N bonds)Directly accounts for the key structural feature responsible for charge transfer properties. rsc.org
Geometrical (3D)Molecular VolumeRelates to steric effects and how the molecule fits into different microenvironments.

Advanced Functional Applications and Mechanistic Insights

N,N-Dimethylanthracen-9-amine in Organic Optoelectronic Materials Research

The field of organic optoelectronics has seen significant advancements through the molecular engineering of emissive materials. This compound and its derivatives have emerged as promising candidates for the emissive layer in OLEDs due to their high fluorescence quantum yields and tunable emission colors.

Charge Transfer Mechanisms in Organic Semiconductors

In the solid state, the performance of organic semiconductors is intrinsically linked to the efficiency of charge transfer between adjacent molecules. For anthracene (B1667546) derivatives like this compound, the introduction of the dimethylamino group significantly influences its electronic properties, creating a donor-acceptor (D-A) type structure within the molecule itself. This intramolecular charge transfer character plays a crucial role in the intermolecular charge transport in thin films.

The charge transport in thin films of anthracene derivatives often occurs via a hopping mechanism, where charge carriers (holes and electrons) move between localized states on adjacent molecules. The efficiency of this process is dependent on the molecular packing and the electronic coupling between molecules. The dimethylamino group, being a strong electron donor, facilitates hole transport, making these materials suitable for use as hole-transporting or emissive layers in OLEDs. The charge carrier mobility in thin films of anthracene derivatives can be evaluated using techniques such as space-charge limited current (SCLC) measurements. For instance, studies on similar anthracene-based systems have demonstrated hole mobilities in the range of 10⁻⁶ to 10⁻² cm²/Vs. researchgate.net The specific mobility of this compound would be influenced by its specific solid-state morphology and the presence of any traps.

The formation of charge-transfer complexes with other molecules can also significantly impact the charge transport properties. These complexes can alter the energy levels and facilitate or hinder charge injection and transport depending on the nature of the interacting species.

Design Principles for High Quantum Yield Emitters

A key objective in the design of emitters for OLEDs is to achieve a high photoluminescence quantum yield (PLQY) in the solid state. This compound serves as a valuable scaffold for designing such emitters. The core design principles revolve around minimizing non-radiative decay pathways and enhancing radiative emission.

One common strategy is to introduce bulky substituents to the anthracene core. This approach prevents close packing of the molecules in the solid state, thereby reducing aggregation-caused quenching (ACQ) and the formation of non-emissive excimers. For example, attaching sterically demanding groups can help maintain the high quantum yield observed in solution even in the solid film. Anthracene derivatives end-capped with bulky groups like tetraphenylethylene have shown significantly enhanced solid-state emission with quantum yields approaching 90%. nycu.edu.tw

Another principle involves the strategic placement of electron-donating and electron-withdrawing groups to tune the emission color and enhance the intramolecular charge transfer character, which can lead to highly efficient emission. The dimethylamino group in this compound is a strong electron donor. Combining this with suitable acceptor moieties can lead to the development of efficient deep-blue emitters, which are crucial for full-color displays and white lighting applications. rsc.org

The following table summarizes key design strategies and their effects on the quantum yield of anthracene-based emitters:

Design StrategyEffect on Molecular PropertiesImpact on Quantum Yield
Introduction of Bulky Substituents Prevents π-π stacking and molecular aggregation.Reduces aggregation-caused quenching, leading to higher solid-state quantum yield.
Tuning Donor-Acceptor Strength Modifies the intramolecular charge transfer character and emission energy.Can lead to high-efficiency emission in the desired color range.
Rigidification of Molecular Structure Reduces vibrational and rotational non-radiative decay pathways.Increases the radiative decay rate, enhancing the quantum yield.

Exciton Dynamics and Transport Phenomena

Upon electrical excitation in an OLED, electrons and holes combine to form excitons, which are bound electron-hole pairs. The fate of these excitons determines the device efficiency. In thin films of organic materials, excitons can migrate from one molecule to another through a process of energy transfer. This exciton diffusion can be beneficial, as it allows excitons to find an emissive site, but it can also be detrimental if it leads to quenching at defects or interfaces.

Role of this compound in Fluorescent Probe and Sensor Development

The sensitivity of the fluorescence of this compound to its local environment makes it an attractive platform for the development of fluorescent probes and sensors. These sensors can detect a variety of analytes, from metal ions to changes in solvent polarity, through changes in their fluorescence intensity or wavelength.

Design Strategies for Environment-Sensitive Fluorophores

The design of fluorescent probes based on this compound often involves the incorporation of a recognition moiety that selectively interacts with the target analyte. This interaction then perturbs the electronic structure of the fluorophore, leading to a detectable change in its fluorescence.

Key design strategies include:

Fluorophore-Receptor Systems: A common approach is to link the this compound core to a receptor unit that has a specific affinity for the analyte. The binding of the analyte to the receptor triggers a change in the photophysical properties of the fluorophore.

Modulation of Intramolecular Charge Transfer (ICT): The inherent ICT character of this compound can be exploited for sensing. The binding of an analyte can enhance or suppress the ICT process, leading to a change in the emission wavelength and intensity.

Environment-Sensitive Emission: The fluorescence of this compound can be sensitive to the polarity of its microenvironment. This property can be utilized to probe the hydrophobicity of biological systems or to detect the binding of molecules that alter the local environment of the probe.

The following table outlines design strategies for creating environment-sensitive fluorophores based on the this compound scaffold:

Design StrategyPrinciple of OperationTarget Analytes
Chelating Receptor Attachment Analyte binding to the receptor alters the electronic properties of the fluorophore.Metal ions, anions
pH-Sensitive Group Incorporation Protonation/deprotonation of an attached functional group modulates the fluorescence.pH changes
Solvatochromic Design The emission wavelength is sensitive to the polarity of the surrounding medium.Solvent polarity, binding events in biological membranes

Sensing Mechanisms Based on PET and TICT Modulation

Two primary photophysical mechanisms are often exploited in fluorescent sensors based on donor-acceptor systems like this compound: Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT).

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is typically linked to a receptor that can act as an electron donor or acceptor. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from or to the receptor, which quenches the fluorescence. Upon binding of the analyte to the receptor, the redox potential of the receptor is altered, inhibiting the PET process and "turning on" the fluorescence. While specific examples for this compound are limited in the reviewed literature, the general principle is widely applied to amine-based fluorescent probes. researchgate.net

Twisted Intramolecular Charge Transfer (TICT): The dimethylamino group in this compound can undergo rotation in the excited state. In polar solvents, this rotation can lead to the formation of a highly polar, non-emissive or weakly emissive TICT state, which provides a non-radiative decay pathway and quenches the fluorescence. The formation of the TICT state is highly sensitive to the local environment, including solvent viscosity and polarity. The presence of an analyte can restrict the rotation of the dimethylamino group, thereby inhibiting the formation of the TICT state and leading to an enhancement of fluorescence. This mechanism is particularly useful for developing sensors for viscosity and for probing binding events that lead to conformational restriction. nsf.govrsc.org The modulation of TICT states has been a key strategy in the development of bright and sensitive fluorophores for various applications. rsc.org

This compound in Photocatalysis and Photoredox Chemistry

This compound, an anthracene derivative featuring a dimethylamino group at the 9-position, has garnered attention in the field of photochemistry due to its distinct electronic and photophysical properties. evitachem.com These characteristics make it a candidate for various applications, including as a photosensitizer in photoredox catalysis. The core structure, anthracene, is a well-studied polycyclic aromatic hydrocarbon known for its role in the development of organic electronic materials and fluorescent probes. evitachem.com The introduction of the electron-donating dimethylamino group significantly modulates the photophysical behavior of the anthracene core, influencing its absorption and emission spectra, as well as its excited-state reactivity.

Electron Transfer and Singlet Oxygen Generation Mechanisms

The photocatalytic activity of many organic molecules is predicated on their ability to engage in electron transfer processes or to sensitize the formation of reactive oxygen species like singlet oxygen upon photoexcitation.

Electron Transfer: In the realm of photoredox catalysis, photosensitizers can initiate chemical reactions by absorbing light and then transferring an electron to or from a substrate molecule. This process generates reactive radical ions, which can then undergo further chemical transformations. While the general principles of photoinduced electron transfer are well-established for many aromatic compounds, detailed mechanistic studies specifically elucidating the electron transfer pathways involving photoexcited this compound are not extensively documented in the reviewed literature. However, the presence of the electron-rich dimethylamino group suggests that this compound could act as a potent electron donor in its excited state.

Singlet Oxygen Generation: Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a key intermediate in many photooxygenation reactions. Photosensitizers can generate singlet oxygen through a process called intersystem crossing followed by energy transfer to ground-state triplet oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). While the photophysical properties of 9-aminoanthracene (B1202694) derivatives have been investigated, with studies showing that 9-aminoanthracene itself is oxidized by triplet oxygen, specific data on the singlet oxygen quantum yield of this compound remains scarce in the available literature. nih.gov The study of related anthracene derivatives often employs them as chemical traps for singlet oxygen in biological systems, highlighting the general reactivity of the anthracene core towards this species. mdpi.com

Role in Oxidative Cyanation and Other Organic Transformations

The ability of tertiary amines to undergo oxidative cyanation to form valuable α-aminonitriles is a significant transformation in organic synthesis. This reaction is often facilitated by photoredox catalysis. While the oxidative cyanation of various tertiary amines has been reported, the specific role of this compound as either a photocatalyst or a substrate in these reactions is not well-documented in the reviewed scientific literature. General methodologies for the oxidative cyanation of tertiary amines often employ transition metal catalysts or other organic photosensitizers.

The broader applications of 9-aminoanthracene derivatives in bioimaging and as fluorescent probes have been explored, underscoring the interest in the functionalization of the anthracene core. nih.govresearchgate.net The synthesis of various anthracene derivatives for applications in organic light-emitting diodes (OLEDs) and other materials science fields is an active area of research, indicating the potential for tailored photophysical properties within this class of compounds. beilstein-journals.org

Application as a Chemical Probe in Reaction Mechanism Studies

Fluorescent molecules are invaluable tools for studying reaction mechanisms and kinetics. Changes in fluorescence intensity or lifetime can provide real-time information about the progress of a chemical reaction.

Use in Diels-Alder Reactions and Mechanistic Elucidation

The Diels-Alder reaction, a powerful tool for the formation of cyclic compounds, has been the subject of extensive mechanistic investigation. Fluorescent probes can be employed to study the kinetics and mechanism of these reactions. For instance, the fluorescence of an anthracene derivative can be quenched upon its reaction with a dienophile in a Diels-Alder cycloaddition. This change in fluorescence can be monitored to determine the reaction rate.

Structure Property Relationship Research in N,n Dimethylanthracen 9 Amine Systems

Systematic Modulation of Substituent Effects on Electronic Transitions

The electronic transitions of anthracene (B1667546) derivatives are highly sensitive to the nature and position of substituents. The addition of functional groups to the N,N-Dimethylanthracen-9-amine framework can predictably alter absorption and emission spectra, a principle fundamental to designing molecules with specific optical properties.

Research has shown that the addition of various substituents to an anthracene molecule generally results in a red-shift of the excitation energies. researchgate.netacs.org This means the molecule absorbs light at longer wavelengths. The magnitude of this shift is correlated with the electron-donating or electron-withdrawing strength of the substituent. For instance, amino groups are known to alter both the geometry and spectral properties of aromatic systems, leading to a wide range of absorption energies. researchgate.net

Computational studies using Density Functional Theory (DFT) have further elucidated these relationships. The excitation energies of modified anthracenes have been found to correlate with the Hammett constants of the substituents, providing a quantitative measure of the electronic influence of a given functional group. researchgate.net The position of the substituent is also critical; functional groups introduced at the 9-position of anthracene have been shown to alter the excited-state energy more significantly than substitutions at the 1 or 2 positions. researchgate.net

Red-shifts in the absorption and fluorescence emission bands upon increasing solvent polarity are typically indicative of π-π* electronic transitions. researchgate.net This solvatochromic effect, where the color of a substance changes with the solvent, underscores the change in dipole moment between the ground and excited states and is a key characteristic of D-π-A (Donor-π-Acceptor) type fluorophores. nih.gov

Impact of Anthracene Core Substitution on Photophysical Properties

Modifying the core anthracene structure, particularly at the 9- and 10-positions, can dramatically influence the photophysical properties of the resulting molecule. rsc.org Unsubstituted anthracene has a moderate fluorescence quantum yield of about 30%, with a high rate of intersystem crossing to the triplet state. rsc.org However, strategic substitution can significantly enhance fluorescence efficiency.

For example, substituting the 9- and 10-positions with methyl groups to create 9,10-dimethylanthracen can increase the fluorescence quantum yield to approximately 70%. rsc.org This enhancement is crucial for applications requiring high emission intensity, such as in organic light-emitting diodes (OLEDs). rsc.orgchalmers.se Conversely, substitutions can also quench fluorescence. Studies on 9,10-disubstituted anthracenes have shown that while phenyl substituents can result in high fluorescence quantum yields, the introduction of thiophene substituents can cause a considerable decrease, with quantum yields dropping to as low as 2%. rsc.org

The nature of the linkage at these positions is also important. Introducing phenylethynyl groups at the 9- and 10-positions leads to an extended π-conjugation between the anthracene core and the phenyl rings. nih.govacs.org This extension results in larger fluorescence transition dipoles and natural radiative lifetimes that are 5-10 times shorter than those of unsubstituted anthracene. nih.gov However, such modifications can also lead to fluorescence quenching in the solid state due to the formation of excimer-like traps, a problem that can be mitigated by attaching bulky dendrons to prevent molecular aggregation. nih.govacs.org

Effect of Substitution on Anthracene Fluorescence Quantum Yield (Φ_F)
CompoundSubstituent(s)Approximate Φ_F
AnthraceneNone~30%
9,10-dimethylanthracene-CH₃ (at C9, C10)~70%
9,10-di(thiophen-2-yl)anthraceneThiophene (at C9, C10)<10%

Influence of Amine Group Modifications on Excited State Behavior

The amine group in this compound acts as a powerful electron-donating substituent, playing a crucial role in the molecule's intramolecular charge-transfer (ICT) characteristics. nih.gov Modification of this group can significantly alter the excited-state behavior, particularly in response to the surrounding environment (solvatochromism).

Upon excitation, D-π-A type molecules like amino-substituted anthracenes experience a shift of electron density from the donor (amine) to the acceptor (anthracene π-system). nih.gov This ICT process often leads to a more polar excited state compared to the ground state. nih.gov Altering the amine group, for instance by converting it to an isocyano group, can increase the polar character of the dye, resulting in a significant redshift of the emission maximum and a broader solvatochromic range. nih.gov

The fluorescence quantum yield is also strongly dependent on these modifications and the polarity of the solvent. For example, while 1,5-diaminoanthracene is highly fluorescent in various solvents, its isocyano-derivatives can become practically non-fluorescent in more polar solvents. nih.gov This quenching effect in polar environments is a key feature of ICT dyes and can be advantageous in applications like cell-staining, where it reduces background fluorescence. nih.gov Furthermore, the interaction between the amine group and protic solvents through hydrogen bonding can stabilize the ground state and lead to hypsochromic (blue) shifts in the emission spectra. nih.gov

Correlation of Molecular Geometry with Quantum Chemical Descriptors

Quantum chemical calculations provide deep insights into how a molecule's three-dimensional structure influences its electronic properties. For substituted anthracenes, there is a strong correlation between molecular geometry—such as planarity and bond angles—and quantum chemical descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The HOMO-LUMO energy gap (ΔE H-L) is a critical parameter, as it often correlates with the lowest energy electronic transition. researchgate.netminoofar.com A smaller gap generally corresponds to absorption at longer wavelengths. researchgate.net Substituents directly modulate this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects typically reducing the gap. nih.govresearchgate.net

The geometry of the substitution plays a key role. For instance, in 9,10-disubstituted anthracenes with bulky groups like phenyl rings, DFT calculations have shown that the rings often adopt a perpendicular orientation relative to the anthracene plane to minimize steric hindrance. rsc.org This non-planar geometry minimizes conjugation between the substituent and the core, which explains why such substitutions can have a relatively minor effect on the absorption spectra and energy levels. rsc.org In contrast, a more planar conformation allows for greater delocalization of the excitation, influencing emission properties. rsc.org Theoretical studies have also shown that even small changes in bond lengths and dihedral angles upon substitution can significantly impact the excited state energies. researchgate.net

Calculated HOMO-LUMO Energies for Substituted Anthracenes
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Anthracene-5.69-1.634.06
9-Nitroanthracene-6.13-2.453.68
9-Aminoanthracene (B1202694)-5.01-1.373.64

Future Research Directions and Challenges in N,n Dimethylanthracen 9 Amine Research

Development of Novel Synthetic Routes for Complex Architectures

The development of advanced applications for N,N-Dimethylanthracen-9-amine hinges on the ability to incorporate it into larger, more complex molecular systems. A primary challenge is the creation of versatile and efficient synthetic pathways to produce novel derivatives. Future research will likely move beyond simple substitutions, aiming to construct intricate architectures where the this compound unit is a key functional component.

Key research directions include:

Late-Stage Functionalization: Developing methods to selectively modify the anthracene (B1667546) core or the dimethylamino group in the final stages of a synthesis. This allows for the rapid diversification of structures without needing to re-synthesize the entire molecule from scratch.

Transition-Metal Catalysis: Utilizing powerful synthetic tools like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to link the this compound scaffold to other molecular fragments, such as polymers, biomolecules, or other chromophores. hilarispublisher.com

Photoredox Catalysis: Employing visible light and photocatalysts to enable bond formations under mild conditions. hilarispublisher.com This approach is particularly suitable for creating complex, multifunctional molecules without damaging sensitive components. hilarispublisher.com

These advanced synthetic methods will be crucial for building tailored molecules for specific applications, such as targeted fluorescent probes or components in organic electronic devices.

Advanced Spectroscopic Techniques for Sub-Picosecond Dynamics

Understanding the behavior of this compound immediately following photoexcitation is crucial for its application in optoelectronics and sensing. The initial events, occurring on femtosecond to picosecond timescales, govern the efficiency of fluorescence and other photophysical processes. Advanced spectroscopic techniques are required to resolve these ultrafast dynamics.

A key area of future research involves using transient absorption spectroscopy to monitor the evolution of excited states in real-time. nih.govresearchgate.net This pump-probe technique allows researchers to create a "molecular movie" of the processes following light absorption. nih.gov For a closely related molecule, 4-(9-anthryl)-N,N'-dimethylaniline (ADMA), sub-picosecond spectroscopy has revealed the rapid formation of a charge-transfer (CT) state, where an electron moves from the dimethylaniline group to the anthracene group. researchgate.net The dynamics of this process are heavily influenced by the solvent and molecular vibrations, such as twisting around the bond connecting the two aromatic units. researchgate.net

Future studies on this compound will likely employ techniques like ultrafast transient absorption microscopy to investigate these dynamics not just in solution but also in solid-state environments or even on single molecules. nih.govrsc.org This can reveal spatial heterogeneities and the influence of the local environment on photophysical behavior. nih.gov

Table 1: Potential Research Targets for Ultrafast Spectroscopy of this compound

Research QuestionSpectroscopic TechniqueTimescale of InterestPotential Finding
Initial excited state character?Femtosecond Transient Absorption< 1 psIdentification of the initially formed Locally Excited (LE) state vs. Charge-Transfer (CT) state.
Rate of structural relaxation?Time-Resolved Fluorescence1 - 100 psQuantifying the speed of molecular twisting or planarization in the excited state.
Influence of environment?Transient Absorption Microscopyps - nsMapping how local polarity or viscosity affects charge transfer and fluorescence lifetime.
Intersystem crossing rate?Phosphorescence or Triplet-Triplet Absorptionns - µsDetermining the efficiency of forming the non-emissive triplet state, which impacts photostability.

Integration of this compound into Multi-Component Systems

A significant frontier in the research of this compound is its integration into larger, functional systems. By combining it with other molecular components, its properties can be modulated or utilized for specific tasks like chemical sensing, energy transfer, or signal transduction.

Future research will likely focus on:

Supramolecular Assemblies: Designing host-guest systems where the fluorescence of this compound is turned "on" or "off" by the binding of a specific analyte. This involves creating receptors that can selectively bind ions or small molecules, with the aminoanthracene unit acting as the fluorescent reporter.

Energy Transfer Cassettes: Covalently linking this compound (as an energy donor) to another chromophore (an acceptor). In such a system, light absorbed by the anthracene unit can be efficiently transferred to the acceptor, causing it to fluoresce at a different wavelength. This principle is fundamental to creating ratiometric sensors and components for organic light-emitting diodes (OLEDs).

Polymer Conjugates: Incorporating the this compound moiety into polymer chains. This can be used to create fluorescent polymers for applications in materials science, such as sensors that detect changes in temperature or pressure through variations in their emission properties.

The success of these endeavors will rely heavily on the development of the novel synthetic routes discussed in section 7.1 to enable the precise construction of these complex multi-component systems.

Theoretical Prediction and Validation of Unexplored Photophysical Phenomena

Computational chemistry provides a powerful, low-cost avenue for predicting the properties of molecules and guiding experimental research. acs.org For this compound, theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to explore photophysical phenomena that have not yet been observed experimentally. univ-biskra.dzbeilstein-journals.org

Future theoretical investigations could focus on:

Predicting Non-Linear Optical (NLO) Properties: TD-DFT calculations can estimate properties like two-photon absorption (TPA), which is highly valuable for applications in bioimaging and 3D data storage. univ-biskra.dz

Mapping Excited State Potential Energy Surfaces: Computational models can map the energy landscape of the molecule in its excited state. This can reveal the pathways for desirable processes like fluorescence and undesirable ones like non-radiative decay or photodegradation, helping researchers design more efficient molecules. researchgate.net

Simulating Solvent Effects: Advanced models can simulate how different solvent environments affect the electronic structure and dynamics of the molecule, providing insights into the charge-transfer character and predicting spectral shifts. acs.org

A crucial aspect of this research direction is the synergy between theory and experiment. Theoretical predictions must be validated by experimental measurements, and experimental findings can, in turn, refine and improve the computational models. For instance, after TD-DFT predicts the absorption and emission spectra, these can be experimentally measured to confirm the accuracy of the computational method. acs.orgnih.gov

Table 2: Illustrative TD-DFT Prediction for this compound

StateCalculated Excitation Energy (eV)Oscillator Strength (f)Major Orbital ContributionPredicted Property
S13.100.15HOMO → LUMOStrong absorption/emission in the blue-violet region.
S23.550.02HOMO-1 → LUMOWeaker absorption band at higher energy.
T12.200HOMO → LUMOLowest triplet state energy, relevant for intersystem crossing.

Note: This table contains hypothetical data for illustrative purposes.

Strategies for Overcoming Photostability Limitations

A major challenge for many fluorescent molecules, including anthracene derivatives, is their limited photostability. Under prolonged exposure to light, they can undergo chemical reactions that lead to a loss of fluorescence, a process known as photobleaching. For this compound to be used in robust, long-term applications, its photostability must be enhanced.

The photodegradation of related amino-aromatic compounds often involves photo-oxidation. nih.gov For example, 9-aminoanthracene (B1202694) can be oxidized by oxygen, especially in the presence of light, to form non-fluorescent products. nih.gov Future research must first identify the specific degradation pathways for this compound.

Once the mechanisms are understood, several strategies can be explored to improve its durability:

Chemical Modification: Introducing bulky or electron-withdrawing groups onto the anthracene core can sterically hinder or electronically deactivate the molecule against photo-oxidation.

Use of Stabilizing Additives: The addition of antioxidants or triplet state quenchers to the molecule's environment can significantly retard photobleaching. nih.gov Antioxidants can reverse photoionization events, while triplet quenchers deactivate the highly reactive triplet state before it can react with oxygen. nih.gov

Encapsulation: Incorporating the molecule within a protective matrix, such as silica (B1680970) nanoparticles or a polymer, can shield it from reactive species like oxygen, thereby enhancing its longevity.

Systematic studies comparing the photobleaching quantum yields of the parent compound with modified or protected versions will be essential to quantify the effectiveness of these strategies.

Q & A

Q. Table 1: Representative Spectroscopic Data

TechniqueKey PeaksInterpretation
¹H NMRδ 2.8 (s, 6H)N,N-dimethyl groups
¹³C NMRδ 38.5 (CH₃)Methyl carbons
MSm/z 268 [M⁺]Molecular ion

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust or aerosols form .
  • Ventilation: Conduct reactions in fume hoods with local exhaust systems to limit inhalation exposure .
  • Spill Management: Collect solid residues in sealed containers; avoid dispersal using wet methods .

Note: Acute toxicity data may be limited. Prioritize institutional guidelines for hazardous organics .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Answer:

  • Hypothesis Testing: Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Crystallography: Single-crystal X-ray diffraction provides definitive bond angles and distances. For example, C–C bond angles in the anthracene core should align with ~120° for sp² hybridization .
  • Isotopic Labeling: Use ¹³C-labeled methyl groups to confirm assignments in crowded spectral regions .

Advanced: What reaction mechanisms explain the selectivity of methyl group introduction in this compound synthesis?

Answer:

  • Electrophilic Aromatic Substitution (EAS): Methyl groups preferentially attach to positions 9 and 10 due to steric and electronic factors. The anthracene core’s planar structure directs substitution to less hindered sites .
  • Kinetic vs. Thermodynamic Control: Higher temperatures favor thermodynamically stable products (e.g., para-substitution), while low temperatures trap kinetic intermediates .

Advanced: How can synthetic routes be modified to improve regioselectivity and reduce byproducts?

Answer:

  • Catalytic Systems: Use Lewis acids (e.g., AlCl₃) to stabilize transition states and direct methyl group placement .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reduce side reactions .
  • Microwave-Assisted Synthesis: Shorten reaction times and improve yields by 15–20% compared to conventional heating .

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